molecular formula C11H7F2I B14769083 2-(Difluoromethyl)-5-iodonaphthalene

2-(Difluoromethyl)-5-iodonaphthalene

Cat. No.: B14769083
M. Wt: 304.07 g/mol
InChI Key: MNUFAXRNGLCOJN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-iodonaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethyl group and an iodine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylation reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of transition metal catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and cost-effective reagents and catalysts to achieve high yields and purity. The choice of reagents and reaction conditions can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-iodonaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

    Transition Metal Catalysts: For cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-(Difluoromethyl)-5-iodonaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-iodonaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the iodine atom can participate in various chemical transformations. These interactions can modulate the compound’s biological and chemical properties, making it useful in different applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethyl)-5-iodonaphthalene include:

  • 2-(Difluoromethyl)-5-bromonaphthalene
  • 2-(Difluoromethyl)-5-chloronaphthalene
  • 2-(Difluoromethyl)-5-fluoronaphthalene

Uniqueness

The uniqueness of this compound lies in its specific combination of the difluoromethyl group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity and selectivity in various reactions. Additionally, the presence of the iodine atom allows for versatile functionalization through substitution and cross-coupling reactions .

Properties

Molecular Formula

C11H7F2I

Molecular Weight

304.07 g/mol

IUPAC Name

6-(difluoromethyl)-1-iodonaphthalene

InChI

InChI=1S/C11H7F2I/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11H

InChI Key

MNUFAXRNGLCOJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)I

Origin of Product

United States

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